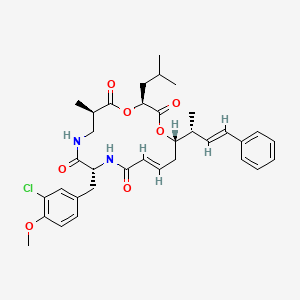

Cryptophycin 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H43ClN2O7 |

|---|---|

Molecular Weight |

639.2 g/mol |

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28-,29+,31+/m1/s1 |

InChI Key |

QLGFKEFRTAOKJU-XVUNPSCXSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |

Synonyms |

cryptophycin 3 |

Origin of Product |

United States |

Biological Activity and Molecular Mechanism of Cryptophycin 3

Cellular Antiproliferative Activity of Cryptophycin (B1240208) 3 Analogues

In vitro Cytotoxicity Spectrum against Various Cell Lines

Cryptophycin analogues exhibit potent antiproliferative and cytotoxic activity across a broad spectrum of cultured human tumor cell lines, including those that are multidrug-resistant. aacrjournals.orgresearchgate.net For instance, the synthetic analogue Cryptophycin-52 demonstrates significant activity against various solid tumor and leukemia cell lines. nih.gov Studies on prostate cancer cell lines (LNCaP, PC-3, and DU-145) showed a reduction in cell viability at concentrations of 0.1 pM and higher after 72 hours of treatment with Cryptophycin-52. aacrjournals.org Specifically, in DU-145 cells, viability was reduced to 40% of the control, while in LNCaP and PC-3 cells, it was approximately 50%. aacrjournals.org

The cytotoxic effects of cryptophycins are often observed in the picomolar range. aacrjournals.orgresearchgate.net For example, Cryptophycin-1 has IC50 values of 4.58 pM against KB cells and 7.63 pM against the LoVo cell line. core.ac.uk The high potency of these compounds extends to multidrug-resistant (MDR) cell lines, where they are often more effective than established chemotherapeutic agents. researchgate.netcore.ac.uk

A study evaluating a cryptophycin-55 (B1255067) glycinate (B8599266) conjugate on the SKRC-52 renal cell carcinoma cell line reported an IC50 value of 7.9 nM for the unconjugated drug. acs.org While potent, this was noted to be less potent than expected when compared to its activity in other cell lines. acs.org The table below summarizes the in vitro cytotoxicity of various cryptophycin analogues against different cell lines.

| Cell Line | Cryptophycin Analogue | IC50 Value |

| KB (human cervical carcinoma) | Cryptophycin-1 | 4.58 pM core.ac.uk |

| LoVo (human colon adenocarcinoma) | Cryptophycin-1 | 7.63 pM core.ac.uk |

| LNCaP (human prostate adenocarcinoma) | Cryptophycin-52 | Effects observed at ≥ 0.1 pM aacrjournals.org |

| PC-3 (human prostate adenocarcinoma) | Cryptophycin-52 | Effects observed at ≥ 0.1 pM aacrjournals.org |

| DU-145 (human prostate carcinoma) | Cryptophycin-52 | Effects observed at ≥ 0.1 pM aacrjournals.org |

| SKRC-52 (human renal cell carcinoma) | Cryptophycin-55 glycinate | 7.9 nM acs.org |

| KB-3-1 (human cervical carcinoma) | Cryptophycin-52 | Subnanomolar range beilstein-journals.org |

Comparative Potency with Other Microtubule-Targeting Agents

Cryptophycins are significantly more potent than many clinically used microtubule-targeting agents. aacrjournals.orgnih.gov Reports indicate that cryptophycins can be 40 to 1000 times more potent than agents like paclitaxel (B517696) and vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine). aacrjournals.orgcore.ac.uknih.govaacrjournals.org This superior potency is observed across a range of cancer cell lines, including those expressing multidrug resistance (MDR) transporters. aacrjournals.org

For example, in a comparative study, all tested cryptophycins were more potent than paclitaxel, vincristine (B1662923), or vinblastine, with IC50 values in the picomolar range. aacrjournals.org While vincristine was highly susceptible to the MRP-1 efflux pump, and paclitaxel and the vinca alkaloids were significantly affected by P-glycoprotein (P-gp), cryptophycins demonstrated relative insensitivity to these resistance mechanisms. aacrjournals.org This is partly because cryptophycins are poor substrates for the P-glycoprotein efflux pump. core.ac.uknih.gov The high affinity of cryptophycins for tubulin results in the formation of stable drug-tubulin complexes, leading to low intracellular concentrations of the free drug, which in turn helps to circumvent P-gp-mediated resistance. core.ac.uk

The picomolar concentrations required for cryptophycin-induced apoptosis are substantially lower than the nanomolar concentrations needed for agents like docetaxel (B913) and paclitaxel to induce cell death in the same prostate cancer cell lines. aacrjournals.org Furthermore, the phosphorylation of the apoptosis-suppressing protein Bcl-2 induced by Cryptophycin-52 is three orders of magnitude higher than that induced by paclitaxel. core.ac.uk

Interaction with Tubulin and Microtubule Dynamics Modulation

The primary mechanism of action for cryptophycins is their interaction with tubulin, the protein subunit of microtubules. nih.govwikipedia.org This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govwikipedia.org

Tubulin Binding Affinity and Stoichiometry

Cryptophycins bind to tubulin with high affinity. core.ac.ukacs.org Studies with a radiolabeled version of Cryptophycin-52 revealed a single high-affinity binding site on tubulin with an apparent association constant (Ka) of (3.6 ± 1) × 10^6 L/mol. acs.org The binding is rapid and not significantly dependent on temperature. acs.org While the binding is very poorly reversible, it is not covalent. acs.org

When interacting with assembled microtubules, Cryptophycin-52 binds to the ends with a high affinity, showing a dissociation constant (Kd) of 47 nM. aacrjournals.orgpnas.org At this binding site, there is a maximum stoichiometry of approximately 19.5 molecules of Cryptophycin-52 per microtubule. pnas.orgpnas.org Even at low concentrations, the binding is significant; for instance, at 10 nM Cryptophycin-52, about 3.3 moles of the compound were bound per 10,000 moles of tubulin dimers in microtubules. pnas.org The sequestration of tubulin dimers into ring structures at equimolar concentrations suggests a 1:1 stoichiometry of cryptophycin to tubulin within these rings. nih.gov

Effects on Microtubule Polymerization and Depolymerization Kinetics

Cryptophycins are potent inhibitors of microtubule polymerization. wikipedia.orgacs.org They are considered the most potent known suppressors of microtubule dynamics. aacrjournals.orgpnas.org At low nanomolar concentrations, Cryptophycin-1 stabilizes microtubule dynamics by reducing the rate and extent of both microtubule shortening and growing, while increasing the frequency of rescue events. researchgate.net At higher concentrations, it leads to the depolymerization of microtubules. researchgate.net

Cryptophycin-52, at picomolar concentrations, inhibits cell proliferation by arresting cells in mitosis. pnas.org While higher concentrations (around 100–300 pM) cause the depolymerization of spindle microtubules, the inhibition of proliferation at lower concentrations occurs by suppressing spindle microtubule dynamics without significant depolymerization. pnas.org For example, 25 nM of Cryptophycin-52 reduced the microtubule shortening rate by 63% but only reduced the growing rate by 26%. pnas.org The binding of just five to six molecules of Cryptophycin-52 to a microtubule can reduce the rate and extent of shortening by 50%. pnas.org

Conformational Changes Induced in Tubulin

Cryptophycin 3, a member of the cryptophycin family of cytotoxic depsipeptides, exerts its biological activity primarily through interaction with tubulin, the fundamental protein subunit of microtubules. wikipedia.orgcreative-biolabs.com This interaction is characterized by high affinity and leads to significant conformational changes in the tubulin dimer, which is composed of α- and β-tubulin subunits. core.ac.ukacs.org

Binding of cryptophycins occurs at the vinca domain on β-tubulin. core.ac.ukresearchgate.netbeilstein-journals.org This binding is non-covalent and induces a conformational shift in the tubulin dimer, preventing its polymerization into functional microtubules. core.ac.ukacs.org Studies using circular dichroism have confirmed that cryptophycin binding perturbs the secondary structure of tubulin. acs.org This conformational change is not localized to the β-subunit; proteolysis studies indicate that regions of both α- and β-tubulin are protected from trypsin digestion upon cryptophycin binding, signifying a widespread structural alteration. acs.org

At high concentrations, cryptophycin-tubulin complexes aggregate into small, ring-shaped oligomers. core.ac.ukacs.orgcapes.gov.br Cryo-electron microscopy has revealed that these rings are composed of multiple tubulin heterodimers, with cryptophycin binding inducing significant curvature both within and between the dimers. acs.orgnih.gov Specifically, the binding of a single cryptophycin molecule to the β-subunit results in two distinct bends per dimer: an intradimer bend of approximately 13° and a more pronounced interdimer bend of about 32°. acs.org These induced curvatures are structurally incompatible with the straight protofilament arrangement required for a stable microtubule lattice, thus inhibiting microtubule assembly. nih.gov The most significant conformational changes are observed in specific helical regions of both α- and β-tubulin, notably helices H8 and H10. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Binding Site | Vinca domain on β-tubulin; may partially overlap with the maytansine (B1676224) site. | Specifies the location of interaction and distinguishes its mechanism from colchicine (B1669291) or taxane (B156437) site binders. | core.ac.ukresearchgate.netbeilstein-journals.orgnih.gov |

| Induced Curvature | Induces an intradimer bend (~13°) and an interdimer bend (~32°). | This geometry is incompatible with the microtubule lattice, preventing polymerization. | acs.org |

| Structural Changes | Perturbation of the far-ultraviolet circular dichroic spectrum; protection of both α- and β-subunits from proteolysis. | Confirms a global conformational change in the tubulin dimer upon binding. | acs.orgacs.org |

| Oligomerization | At high concentrations, induces the formation of ring-shaped oligomers composed of approximately eight tubulin dimers. | Represents a non-functional aggregation state of tubulin, sequestering it from polymerization. | core.ac.ukacs.org |

Impact on Cell Cycle Progression

The disruption of microtubule dynamics by this compound has profound effects on cell division, leading to a halt in cell cycle progression. nih.gov

Cryptophycins are potent inducers of mitotic arrest, causing cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation. amegroups.cn By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. core.ac.ukbeilstein-journals.org The cell's spindle assembly checkpoint, a crucial surveillance mechanism, detects these defects. acs.org This checkpoint prevents the transition from metaphase to anaphase until all chromosomes are correctly attached to the spindle, leading to a prolonged mitotic block. amegroups.cnacs.org Studies in various cancer cell lines, including prostate and non-small-cell lung carcinoma, have consistently shown a significant increase in the population of cells in the G2/M phase following exposure to picomolar concentrations of cryptophycins. nih.govaacrjournals.orgpnas.org

This compound perturbs the function of spindle microtubules not just by preventing their assembly, but also by suppressing their inherent dynamic instability. pnas.orgnih.gov Microtubules in the mitotic spindle are highly dynamic structures that continuously grow and shrink, a process vital for capturing chromosomes and correcting attachment errors. amegroups.cnberkeley.edu

Induction of Mitotic Arrest (G2/M Phase)

Mechanisms of Apoptosis Induction

Prolonged mitotic arrest and the disruption of microtubule integrity by this compound trigger programmed cell death, or apoptosis, through multiple signaling pathways. wikipedia.orgcore.ac.uk

The cellular stress induced by microtubule disruption activates several pro-apoptotic signaling cascades. aacrjournals.org One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. core.ac.ukaacrjournals.orgnih.gov Microtubule damage can lead to the activation of protein kinases that phosphorylate Bcl-2, thereby neutralizing its protective function and promoting apoptosis. aacrjournals.orgnih.gov Cryptophycins have been shown to be potent inducers of Bcl-2 phosphorylation. core.ac.uknih.gov

Another critical pathway activated by cryptophycins is the c-Jun N-terminal kinase (JNK) signaling cascade, a member of the mitogen-activated protein kinase (MAPK) family. aacrjournals.orgencyclopedia.pub JNK is a stress-activated protein kinase, and its sustained phosphorylation and activation are strongly correlated with the induction of apoptosis following cryptophycin treatment. nih.govaacrjournals.org This activation can, in turn, influence the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. encyclopedia.pubencyclopedia.pub

Furthermore, cryptophycin-induced apoptosis often involves the activation of caspases, a family of proteases that execute the final stages of cell death. aacrjournals.orgnih.gov Studies have shown the activation of effector caspases like caspase-3 and caspase-7, which are responsible for cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govaacrjournals.orgnih.gov The requirement for caspases can be cell-type specific, with some cells undergoing caspase-independent apoptosis. nih.govaacrjournals.org In cells with functional p53, microtubule damage can also lead to the up-regulation of p53 and its target genes, such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21. nih.govaacrjournals.org

| Pathway/Molecule | Effect of Cryptophycin | Downstream Consequence | Reference |

|---|---|---|---|

| Bcl-2 Family | Induces phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL. May up-regulate pro-apoptotic Bax in p53-positive cells. | Inactivates survival signals, promoting mitochondrial outer membrane permeabilization. | core.ac.uknih.govaacrjournals.orgnih.gov |

| JNK Pathway | Causes sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK). | Promotes apoptosis through various mechanisms, including regulation of Bcl-2 family proteins. | nih.govaacrjournals.orgencyclopedia.pub |

| Caspase Cascade | Activates initiator and effector caspases, such as caspase-3 and caspase-7. | Executes programmed cell death by cleaving key cellular substrates. | nih.govaacrjournals.orgnih.gov |

| p53 Pathway | Can induce up-regulation of p53 protein in wild-type cells. | Leads to increased expression of p53 target genes like p21 (cell cycle arrest) and Bax (apoptosis). | nih.govaacrjournals.org |

The disruption of the microtubule network is the primary trigger for the initiation of apoptotic signaling. nih.gov The failure of cells to form a proper mitotic spindle and satisfy the spindle assembly checkpoint leads to a prolonged G2/M arrest. acs.org This sustained arrest is a powerful apoptotic trigger. acs.org Cells that are unable to complete mitosis are ultimately targeted for elimination to prevent genomic instability. amegroups.cn

The physical damage to the microtubule cytoskeleton is itself a form of cellular stress that activates stress-response pathways like the JNK and p38 MAPK pathways. encyclopedia.pub These pathways serve as sensors of cellular dysfunction. encyclopedia.pub The connection between microtubule integrity and survival signaling is also evident in the phosphorylation of Bcl-2. The process of Bcl-2 phosphorylation is often linked to events occurring during M-phase, and by arresting cells in this phase, cryptophycins ensure the sustained phosphorylation and inactivation of this key survival protein. aacrjournals.orgnih.gov Therefore, the disassembly and functional suppression of microtubules by this compound are directly responsible for initiating the signaling cascades that commit the cell to apoptosis. nih.gov

Biosynthetic Pathways and Engineering of Cryptophycins

Origin and Isolation from Natural Sources

The discovery and subsequent characterization of cryptophycins are rooted in the exploration of secondary metabolites from cyanobacteria. These microorganisms are known for producing a diverse array of bioactive compounds.

Cryptophycins were first identified in the cyanobacterium Nostoc sp. wikipedia.org. Two particular strains, Nostoc sp. ATCC 53789 and Nostoc sp. GSV 224, have been prominent in the research and production of these compounds. nih.govresearchgate.netjyi.org While both strains produce a similar array of cryptophycins, they are genetically distinct. acs.org The complete genome of Nostoc sp. ATCC 53789 has been sequenced, providing significant insights into its metabolic capabilities for producing secondary metabolites like cryptophycins. researchgate.netasm.orgnih.gov Studies have shown that Nostoc sp. GSV 224 can yield higher quantities of intracellular cryptophycin (B1240208) compared to the ATCC 53789 strain under certain culture conditions. jyi.org

Initial investigations into the cytotoxic extracts of Nostoc sp. GSV 224 led to the isolation of Cryptophycin 1 as the major active component. google.com Alongside this primary metabolite, several other cryptophycin analogues were also present, albeit in smaller quantities. Through techniques like reversed-phase high-performance liquid chromatography (HPLC), researchers were able to separate and identify these minor constituents. Among them was Cryptophycin 3, which was isolated from the same fraction as Cryptophycins 1, 2, 4, 5, and 6. google.com The characterization of these natural variants has been crucial for understanding the structure-activity relationships within the cryptophycin family.

Cyanobacterial Producers (e.g., Nostoc sp. ATCC 53789, GSV 224)

Genetic Basis of Cryptophycin Biosynthesis

The production of cryptophycins is orchestrated by a large and complex gene cluster, designated as the crp gene cluster. This cluster encodes the enzymatic machinery necessary for the step-by-step assembly of the cryptophycin molecule from simple precursors.

The cryptophycin biosynthetic gene cluster (crp) was identified through comparative secondary metabolomic analysis and spans over 40 kilobases of the Nostoc genome. acs.org This gene cluster is located on a plasmid within Nostoc sp. ATCC 53789. researchgate.netasm.org A remarkable feature of the crp gene cluster is that the arrangement of the genes mirrors the sequential order of the biosynthetic assembly line. acs.org The core of this cluster is composed of large genes encoding the multienzyme complexes for polyketide and nonribosomal peptide synthesis, followed by genes for tailoring enzymes that modify the core structure. nih.govacs.org

The biosynthesis of the cryptophycin backbone begins with modules encoded by polyketide synthase (PKS) genes. The crp gene cluster contains two modular type-1 PKS genes, crpA and crpB. acs.orgnih.gov These genes are responsible for the synthesis of "Unit A" of the cryptophycin structure. google.com The PKS modules catalyze the condensation of two-carbon units in a manner analogous to fatty acid synthesis, with each module containing the necessary domains (ketosynthase, acyltransferase, and acyl carrier protein) for one cycle of chain elongation. google.com

Following the PKS-driven synthesis, nonribosomal peptide synthetase (NRPS) modules take over to incorporate amino acid-derived units. The crp gene cluster includes two NRPS genes, crpC and crpD. acs.orgnih.gov These enzymes are responsible for the formation of "Unit B," "Unit C," and "Unit D" of the cryptophycin molecule. google.com CrpD, for instance, is a bimodular NRPS involved in the late-stage assembly. nih.gov One of its modules, CrpD-M2, is particularly unique as it incorporates a 2-hydroxy-acid moiety and contains a condensation-adenylation-ketoreduction-thiolation (C-A-KR-T) domain structure. nih.gov The NRPS modules select, activate, and link the specific amino acid precursors to the growing chain, ultimately leading to the formation of the complex depsipeptide structure of cryptophycins.

Genes Encoding Polyketide Synthase (PKS) Modules

Enzymatic Steps in Cryptophycin Biosynthesis

The construction of the cryptophycin scaffold is a multi-step process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. acs.orgnih.gov This assembly line is composed of modular enzymes that sequentially add and modify building blocks to create the final complex molecule. acs.orgacs.org The core structure is assembled and then further modified by tailoring enzymes that introduce key functional groups, such as epoxides, which are often crucial for biological activity. acs.orgnih.gov

Several key enzymes play pivotal roles in the late stages of cryptophycin biosynthesis, transforming the linear precursor into the final, biologically active cyclic compound.

CrpE P450 Oxygenase: This enzyme is a cytochrome P450-dependent monooxygenase responsible for the stereospecific epoxidation of the styrene (B11656) moiety in the cryptophycin macrocycle. nih.govnih.gov This epoxidation is a critical step, as the resulting β-epoxide is a key feature for the potent anticancer activity of many cryptophycin analogs. nih.govnih.gov For instance, CrpE catalyzes the conversion of cryptophycin-4 to cryptophycin-2. nih.gov The enzyme exhibits a degree of substrate tolerance, capable of acting on various cryptophycin analogs, which is beneficial for creating diverse derivatives. nih.govnih.gov

CrpTE Thioesterase: The CrpTE thioesterase domain is responsible for the crucial macrocyclization step. beilstein-journals.orgnih.gov It catalyzes the release of the fully assembled linear chain from the NRPS/PKS machinery and facilitates the formation of the 16-membered depsipeptide ring through an intramolecular ester bond. beilstein-journals.org CrpTE has demonstrated high efficiency and a broad tolerance for structural variations in the linear precursor, making it a valuable tool in chemoenzymatic approaches to generate novel cryptophycin analogs. beilstein-journals.orgresearchgate.net

CrpD-M2: This is a unique non-ribosomal peptide synthetase (NRPS) module with a distinct domain architecture: condensation-adenylation-ketoreduction-thiolation (C-A-KR-T). nih.govnih.gov CrpD-M2 is responsible for incorporating the 2-hydroxy acid moiety (unit D) into the growing cryptophycin chain. nih.govacs.org It activates a 2-keto acid, reduces it to a 2-hydroxy acid using NADPH or NADH, and then catalyzes the formation of an ester bond with the preceding part of the molecule. nih.gov This represents the first identified instance of an NRPS-embedded KR domain being used in the assembly of a complete natural product. nih.govnih.gov

The biosynthesis of cryptophycins is a prime example of the elegant synergy between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly lines. acs.orgnih.gov These large, modular enzymatic complexes function in a sequential, assembly-line fashion to construct complex natural products from simple precursors. beilstein-journals.org

Polyketide Synthase (PKS) Assembly: Type I PKS modules are responsible for synthesizing the polyketide portions of the cryptophycin structure. Each module contains a set of core domains: an acyltransferase (AT) that selects and loads a specific extender unit (typically a malonate derivative), a ketosynthase (KS) that catalyzes the Claisen condensation to elongate the polyketide chain, and an acyl carrier protein (ACP) that tethers the growing chain. beilstein-journals.org

Nonribosomal Peptide Synthetase (NRPS) Assembly: NRPS modules are responsible for incorporating amino acid and hydroxy acid building blocks. A typical NRPS module contains three essential domains: an adenylation (A) domain that recognizes and activates a specific amino acid or hydroxy acid as an acyl-adenylate, a peptidyl carrier protein (PCP) or thiolation (T) domain that covalently binds the activated substrate via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes peptide or ester bond formation between the substrates on adjacent modules. beilstein-journals.orgnih.gov

The assembly process is a coordinated interplay between these modules. The growing chain is passed from one module to the next, with each module adding its specific building block and performing any programmed modifications. This process continues until the full-length linear precursor is assembled, at which point it is released and cyclized by the terminal thioesterase (TE) domain. beilstein-journals.orgnih.gov

Role of Key Biosynthetic Enzymes (e.g., CrpE P450 Oxygenase, CrpTE Thioesterase, CrpD-M2)

Precursor Incorporation and Substrate Flexibility

The diversity of naturally occurring cryptophycins suggests an inherent flexibility in the biosynthetic machinery. acs.org This flexibility can be exploited to generate novel analogs through precursor-directed biosynthesis and chemoenzymatic approaches.

Stable-isotope labeling experiments have been instrumental in elucidating the origins of the four main structural units (A, B, C, and D) that comprise the cryptophycin scaffold. acs.orgacs.org

| Unit | Building Block Origin |

| Unit A | Derived from a polyketide pathway, often originating from phenylalanine derivatives. acs.orgacs.org |

| Unit B | Typically derived from the amino acid D-tyrosine, which can be further modified by chlorination and O-methylation. umich.edu |

| Unit C | An amino acid, commonly 3-amino-2(R)-methylpropionic acid, which is generated from the decarboxylation of (2S,3R)-3-methylaspartate. umich.edu |

| Unit D | A 2-hydroxy acid, such as L-leucic acid, which is incorporated via the CrpD-M2 NRPS module. nih.govumich.edu |

Key enzymes in the cryptophycin biosynthetic pathway have been shown to possess a remarkable degree of substrate tolerance, which is a significant advantage for synthetic biology and medicinal chemistry applications.

CrpE P450 Oxygenase: Studies have shown that CrpE can accommodate variations in the B and C units of the cryptophycin macrocycle, successfully epoxidizing a range of natural and unnatural analogs. nih.gov The catalytic efficiency (kcat/Km) of the enzyme is influenced by these structural variations. nih.govacs.org

CrpTE Thioesterase: The CrpTE domain exhibits exceptional flexibility, efficiently cyclizing a wide variety of linear precursors with modifications in the aromatic unit A. beilstein-journals.orgnih.gov This has been demonstrated by the successful macrocyclization of intermediates containing diverse heterocyclic aromatic groups in place of the native benzyl (B1604629) group. nih.govnih.gov

CrpD-M2: The A-domain of CrpD-M2 has been shown to activate and load alternative 2-keto and 2-hydroxy acid substrates. nih.govnih.gov This flexibility allows for the chemoenzymatic synthesis of cryptophycin analogs with unnatural unit D structures. nih.govmdpi.com

Identification of Biosynthetic Building Blocks

Biotechnological Approaches for Cryptophycin Production

The potent biological activity and complex structure of cryptophycins have driven efforts to develop efficient and scalable production methods. Biotechnological approaches offer a promising alternative to total chemical synthesis.

Fermentation: Cryptophycins can be produced through the cultivation of the native producing cyanobacterial strains, such as Nostoc sp. ATCC 53789, in photobioreactors. anr.frmdpi.com Optimization of culture conditions, including light intensity, photoperiod, and nutrient composition, can enhance the yield of the desired compounds. mdpi.com

Chemoenzymatic Synthesis: This hybrid approach combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. acs.orgbeilstein-journals.org By using isolated and engineered enzymes like CrpTE and CrpE as standalone biocatalysts, it is possible to produce novel cryptophycin analogs that are difficult to access through purely chemical or biological methods. nih.govnih.gov This strategy has been successfully employed to generate a library of new cryptophycins with altered biological activities. nih.gov

Precursor-Directed Biosynthesis: This technique involves feeding unnatural precursor molecules to the producing organism. acs.org The flexible biosynthetic machinery can incorporate these artificial building blocks, leading to the production of novel cryptophycin derivatives. acs.orgacs.org For example, feeding various phenylalanine analogs has resulted in their incorporation into the starter unit A and sometimes even unit B of the cryptophycin structure. acs.org

These biotechnological strategies are crucial for overcoming the supply limitations of these potent anticancer agents and for exploring the structure-activity relationships of this important class of natural products, potentially leading to the development of new and improved cancer therapeutics. acs.organr.fr

Microbial Fermentation Optimization (e.g., Photo-bioreactor cultivation)

The optimization of microbial fermentation is a critical step in enhancing the production of cryptophycins. isomerase.com This process involves refining various parameters to maximize the yield and productivity of the target microbe. evologic.at Key elements of bioprocess development include the selection and optimization of the microbial strain, the composition of the substrate or medium, and the control of environmental conditions such as temperature, pH, and oxygen levels. evologic.atmdpi.com

Cryptophycins are naturally produced by cyanobacteria, particularly strains of Nostoc. nih.govanr.fr The cultivation of these photosynthetic microorganisms presents unique challenges and opportunities. Photo-bioreactors (PBRs) are closed systems that offer a controlled environment for the cultivation of microalgae and cyanobacteria. researchgate.netideaconnection.com They provide advantages over open pond systems, including higher productivity, reduced risk of contamination, and lower water loss. researchgate.netideaconnection.com

Different types of photo-bioreactors, such as tubular and flat plate designs, are being explored for microalgae cultivation. ugm.ac.idnih.gov Tubular photo-bioreactors, for instance, circulate the microalgae culture to ensure adequate light exposure for all cells. ugm.ac.id Research into optimizing PBR design focuses on factors like light distribution, mixing efficiency, and mass transfer to improve biomass and metabolite production. ideaconnection.comugm.ac.id A project named CryptoGreen aims to produce cryptophycin-1 from a Nostoc strain cultivated in photo-bioreactors, highlighting the move towards environmentally friendly bioprocesses for producing these high-value molecules. anr.fr The optimization of culture conditions within these reactors, including pH, light intensity and wavelength, temperature, and nutrient composition, is crucial for maximizing cryptophycin yields. anr.frresearchgate.net

Table 1: Comparison of Cultivation Systems

| Feature | Open Ponds | Closed Photo-bioreactors |

|---|---|---|

| Productivity | Lower | Higher researchgate.netideaconnection.com |

| Contamination Risk | High | Low researchgate.netideaconnection.com |

| Water Evaporation | High | Low ideaconnection.com |

| Control of Conditions | Limited | High researchgate.net |

| Cost | Lower initial cost | Higher initial cost researchgate.net |

| Scalability | Established for large scale | Can be challenging ugm.ac.id |

Strain Engineering for Enhanced Yields or Analogues

Genetic engineering of the producing microbial strains offers a powerful strategy for increasing the yield of cryptophycins and for creating novel analogues. The biosynthetic gene cluster for cryptophycins has been identified in Nostoc sp. ATCC 53789, spanning approximately 40 kilobases. nih.gov This cluster encodes a suite of enzymes including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes. nih.govnih.gov

Understanding the function of each enzyme in the pathway is fundamental to successful engineering. For example, the protein CrpG has been identified as a β-methylaspartate-α-decarboxylase, responsible for generating a precursor for unit C of some cryptophycins. umich.edu The inherent flexibility of the biosynthetic enzymes can be harnessed to generate new analogues by feeding altered starter units or amino acid extenders. nih.gov

Furthermore, the entire biosynthetic pathway can be transferred to a more tractable host organism, such as E. coli, for heterologous expression. This approach, which involves introducing the necessary genes (like the pDAM163 cosmid) into a host that can express active PKS and NRPS enzymes, could facilitate larger-scale and more controlled production of cryptophycins. google.com Advances in genomic engineering and multi-omics technologies are expected to further enhance the ability to activate cryptic biosynthetic gene clusters and manipulate pathways for the production of novel and more potent cryptophycin derivatives. rsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like cryptophycins. beilstein-journals.orgdntb.gov.ua This approach overcomes some of the challenges associated with total chemical synthesis, such as issues with regioselectivity and stereospecificity, particularly in the critical macrocyclization and epoxidation steps. beilstein-journals.orgacs.org

A key enzyme in this strategy is the cryptophycin thioesterase (CrpTE), which catalyzes the macrocyclization of linear precursors to form the 16-membered depsipeptide ring. beilstein-journals.org CrpTE has demonstrated high efficiency and a broad tolerance for structural variations in the substrate, making it a valuable tool for generating diverse cryptophycin analogues. beilstein-journals.orgnih.gov For instance, CrpTE has been used to cyclize linear precursors with unnatural unit A analogs, containing heterocyclic aromatic groups, with high conversion rates. nih.gov

Another crucial enzyme is the cytochrome P450 epoxidase, CrpE, which stereoselectively installs the epoxide group on the cryptophycin macrocycle. nih.govnih.gov The tandem use of CrpTE and CrpE has enabled the stereospecific synthesis of cryptophycin 2 from a natural seco-cryptophycin intermediate. nih.gov

Researchers have also explored the use of other enzymes from the biosynthetic pathway, such as the multifunctional enzyme CrpD-M2, which is a non-ribosomal peptide synthetase (NRPS) module. nih.gov This enzyme incorporates the 2-hydroxy acid moiety (unit D) and has been used in a novel chemoenzymatic synthesis involving four sequential catalytic steps to produce cryptophycins 3, 24, and 51. nih.gov These chemoenzymatic strategies provide a powerful platform for the synthesis and diversification of cryptophycin structures, facilitating the development of new anti-cancer agents. nih.govnih.gov

Table 2: Key Enzymes in Cryptophycin Chemoenzymatic Synthesis

| Enzyme | Function | Application | Reference |

|---|---|---|---|

| CrpTE (Thioesterase) | Catalyzes macrocyclization of linear precursors. | Formation of the 16-membered depsipeptide ring. | beilstein-journals.orgnih.gov |

| CrpE (P450 Epoxidase) | Stereoselectively epoxidizes the macrocycle. | Installation of the critical epoxide group. | nih.govnih.gov |

| CrpD-M2 (NRPS Module) | Incorporates the 2-hydroxy acid moiety (Unit D). | Elongation of the peptide chain. | nih.gov |

| CrpG (Decarboxylase) | Generates a precursor for Unit C. | Biosynthesis of a key building block. | umich.edu |

Synthetic Chemistry Approaches to Cryptophycin 3 and Analogues

Total Synthesis Methodologies

Total syntheses of Cryptophycin (B1240208) 3 have largely relied on convergent strategies, which involve the independent synthesis of large fragments of the molecule that are later coupled and cyclized. This approach offers greater efficiency and flexibility compared to linear syntheses.

A common convergent strategy for the synthesis of cryptophycins, including Cryptophycin 3, involves the coupling of two major fragments: Unit A and a dipeptide or tripeptide fragment often referred to as Unit B (or a combination of Units B, C, and D). Current time information in Bangalore, IN.aacrjournals.orgcapes.gov.br The fragments are first joined through an ester or amide bond, followed by a macrolactamization or macrolactonization step to form the 16-membered ring. capes.gov.bracs.org

One prominent convergent synthesis involves the esterification of the δ-hydroxy acid of Unit A with the hydroxyl group of the leucic acid residue in the tripeptide fragment (Units B-C-D). The final ring closure is then achieved by forming an amide bond between the carboxylic acid of Unit B and the amine of Unit C. acs.org Alternative convergent approaches have also been developed, including those that utilize chemoenzymatic methods where enzymes catalyze key steps such as macrocyclization, offering high stereoselectivity and yields. nih.govnih.govd-nb.info

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the ester and amide linkages within the macrocycle. The most common disconnection strategy breaks the molecule into four main building blocks, designated as Units A, B, C, and D. d-nb.inforsc.org

Unit A: (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid. This fragment contains two stereocenters and a conjugated diene system.

Unit B: 3-Chloro-O-methyl-D-tyrosine. This is a non-standard amino acid that is a key component for biological activity.

Unit C: (R)-3-Amino-2-methylpropanoic acid. This is a β-amino acid.

Unit D: (S)-(-)-2-Hydroxy-4-methylvaleric acid (L-leucic acid).

This four-component disconnection allows for a modular and convergent synthesis, where each unit can be synthesized independently and then assembled. A common strategy involves the pre-assembly of Units C and D, followed by coupling with Unit B to form a tripeptide fragment, which is then joined with Unit A. acs.orgnih.gov

| Disconnection Point | Resulting Fragments | Key Bond Formed in Synthesis |

| Amide bond (Unit B-C) | Unit A-D-C and Unit B | Macrolactamization |

| Ester bond (Unit A-D) | Unit A and Unit B-C-D | Esterification |

Convergent Synthetic Routes

Synthesis of Cryptophycin Building Blocks

The stereoselective synthesis of each building block is a critical aspect of the total synthesis of this compound, as the biological activity is highly dependent on the specific stereochemistry of the molecule.

The synthesis of Unit A, (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid, has been approached through various stereoselective methods to control the two adjacent stereocenters.

One successful strategy employs an Evans aldol (B89426) reaction . This approach utilizes a chiral oxazolidinone auxiliary to control the stereochemistry of an aldol reaction between an enolate and an aldehyde, establishing the desired syn or anti relationship between the hydroxyl and methyl groups. nih.govthieme-connect.debeilstein-journals.org For example, an Evans syn-aldol reaction can be used to create the C5/C6 stereocenters with high diastereoselectivity. nih.govuni-tuebingen.de

Another elegant approach is the nih.govuni-tuebingen.de-Wittig rearrangement . nih.govacs.orgresearchgate.net This method involves the rearrangement of a propargyl ether, which sets the key stereocenters. The resulting product can then be elaborated through a series of reactions, including selective hydroboration-oxidation, Horner-Emmons olefination, and Wittig olefination to complete the synthesis of the Unit A backbone. nih.govacs.org

Other notable methods for the synthesis of Unit A include catalytic asymmetric dihydroxylation followed by substrate-controlled diastereoselective reactions, and the nucleophilic addition of α-metallated 1,3-dioxanes to planar chiral cationic η3-allylmolybdenum complexes. nih.gov

| Method | Key Features |

| Evans Aldol Reaction | Utilizes a chiral auxiliary to direct stereoselective aldol condensation. nih.govthieme-connect.de |

| nih.govuni-tuebingen.de-Wittig Rearrangement | Employs a sigmatropic rearrangement to establish key stereocenters. nih.govacs.org |

| Asymmetric Dihydroxylation | Introduces chirality through a catalytic process. nih.gov |

| Molybdenum-Catalyzed Addition | Forms C-C bonds with high stereocontrol. |

Unit B, 3-chloro-O-methyl-D-tyrosine, is a crucial component for the cytotoxicity of this compound. Its synthesis typically starts from the commercially available amino acid D-tyrosine . beilstein-journals.orgchemicalbook.com The synthesis involves a sequence of reactions including protection of the amino and carboxyl groups, chlorination of the aromatic ring, and methylation of the phenolic hydroxyl group. beilstein-journals.orgresearchgate.net The selective monochlorination of the tyrosine ring at the desired position can be challenging and requires careful control of reaction conditions to avoid the formation of dichlorinated byproducts. beilstein-journals.org

An alternative and efficient method for the synthesis of the Unit B precursor involves an asymmetric hydrogenation of a dehydroamino acid derivative. d-nb.infobeilstein-journals.org This route avoids the use of hazardous reagents like dimethyl sulfate, which is often used for the O-methylation in the traditional route. beilstein-journals.org The key step is the highly enantioselective hydrogenation of a Z-enamide precursor using a chiral rhodium catalyst, such as those based on DuPhos ligands, to establish the D-configuration of the amino acid. d-nb.infobeilstein-journals.org

Unit C, (R)-3-amino-2-methylpropanoic acid, is a β-amino acid that can be synthesized from commercially available starting materials. One common route starts from methyl (R)-(-)-3-hydroxy-2-methylpropionate. nih.gov The hydroxyl group is converted to a good leaving group, such as a tosylate, which is then displaced by an azide (B81097). Subsequent reduction of the azide and hydrolysis of the methyl ester yields the desired (R)-3-amino-2-methylpropanoic acid. nih.gov

Enzymatic methods have also been developed for the synthesis of Unit C. For instance, the enzyme β-methylaspartate-α-decarboxylase (CrpG) from Nostoc sp. can catalyze the decarboxylation of L-erythro-3-methylaspartate to produce (R)-3-amino-2-methylpropanoic acid with high enantiopurity. d-nb.info

Synthesis of Unit D

Unit D, typically (2S)-2-hydroxyisocaproic acid (leucic acid), is a key component of many cryptophycins. rsc.orgnih.gov Its synthesis is often approached from readily available chiral precursors.

One straightforward method utilizes L-leucine as the starting material. rsc.org The amino group of L-leucine can be converted to an acetate (B1210297) group, followed by esterification with tert-butanol (B103910) and subsequent basic hydrolysis to yield the desired Unit D precursor. rsc.org An alternative and direct conversion of L-leucine to leucic acid is also possible, and leucic acid itself is commercially available. rsc.org

A chemoenzymatic approach has also been developed, leveraging the multifunctional enzyme CrpD-M2, a non-ribosomal peptide synthetase (NRPS) module. nih.gov This enzyme incorporates a 2-hydroxy-acid moiety, such as Unit D, into cryptophycin analogues. nih.gov The process involves the activation and loading of a 2-keto or 2-hydroxy acid, followed by reduction and subsequent ester bond formation with the ABC tricycle intermediate. nih.gov This method offers a proof-of-principle for generating novel cryptophycin analogues with unnatural Unit D structures. nih.gov

Furthermore, modifications to Unit D have been explored to create derivatives suitable for bioconjugation. nih.govacs.org For instance, a scalable and efficient route has been developed to introduce various functional groups like amino, hydroxy, carboxy, and sulfur-containing moieties into Unit D. nih.gov These modifications are often guided by structural information from X-ray analysis to ensure that the high cytotoxicity of the parent compound is retained. nih.gov

Macrocyclization Strategies for the Cryptophycin Core

The formation of the 16-membered macrocyclic ring is a critical step in the total synthesis of cryptophycins. researchgate.net Various strategies have been employed to achieve this, with amide bond formation and ring-closing metathesis being the most prominent.

Amide Bond Formation Approaches

The formation of an amide bond between the C-terminus of Unit B and the N-terminus of Unit C is a common strategy for macrocyclization. uni-tuebingen.de Traditional solution-phase peptide coupling reagents are often used for this purpose. nih.gov However, this method can be challenging, particularly for smaller peptides, and may lead to side reactions such as cyclodimerization and epimerization. nih.gov The choice of coupling reagents and reaction conditions is therefore crucial to minimize these undesired outcomes. nih.gov

To circumvent some of the issues associated with solution-phase cyclization, solid-phase approaches have been developed. nih.gov By anchoring the linear peptide to a resin, intermolecular reactions are suppressed due to the pseudo-dilution effect. nih.govqyaobio.com

A convergent synthesis approach involves the initial esterification of Unit A with the BCD fragment, followed by macrocyclization via amide bond formation using reagents like diphenyl phosphorazidate. capes.gov.br Chemoenzymatic methods have also been successfully employed, where the cryptophycin thioesterase (CrpTE) catalyzes the macrocyclization of linear seco-cryptophycin precursors. nih.govacs.org This enzyme has shown remarkable flexibility, accommodating a range of modified substrates. researchgate.netacs.org

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds, including cryptophycins. wikipedia.org This method involves the intramolecular reaction of two terminal alkenes on a linear precursor, catalyzed by a ruthenium complex, to form a cyclic alkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org

The success of RCM is dependent on several factors, including the choice of catalyst and the conformation of the linear precursor. organic-chemistry.org Second-generation Grubbs catalysts are often employed due to their high activity and tolerance of various functional groups. organic-chemistry.org In the context of cryptophycin synthesis, RCM has been used to form the macrocycle, for example, by creating a double bond within the ring structure. researchgate.net This approach has been utilized in the synthesis of cryptophycin-52 and its analogues. researchgate.net

Other Cyclization Methods

While amide bond formation and RCM are the most prevalent strategies, other methods have been investigated. These include macrolactonization, where the ester bond of the depsipeptide is formed during the cyclization step. researchgate.net Additionally, photochemical methods and other transition-metal-catalyzed reactions represent alternative approaches for peptide macrocyclization that could potentially be applied to cryptophycin synthesis. whiterose.ac.uk Ring-closing alkyne metathesis (RCAM) has also been explored as a strategy for forming the macrocyclic core of related natural products. mdpi.com

Introduction and Functionalization of the Epoxide Moiety

The epoxide group in Unit A is a critical pharmacophore for the biological activity of many cryptophycins. nih.gov Its stereospecific introduction is a key and often challenging step in the synthesis.

Stereospecific Epoxidation Approaches

Direct epoxidation of the styrenyl double bond in the final macrocycle or a late-stage intermediate is a common approach. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) are frequently used. capes.gov.brdtic.mil However, these methods often suffer from poor diastereoselectivity, leading to mixtures of the desired β-epoxide and the less active α-epoxide. nih.govdtic.mil Separation of these diastereomers can be difficult and time-consuming. dtic.mil

To address the issue of stereoselectivity, several strategies have been developed. The Sharpless asymmetric dihydroxylation (AD) offers a highly stereoselective method to introduce the two hydroxyl groups that can then be converted to the epoxide. acs.org This approach provides a more efficient route to the desired epoxide compared to direct epoxidation. acs.org

Another promising alternative is the use of enzymatic epoxidation. The P450 epoxidase, CrpE, from the cryptophycin biosynthetic gene cluster has been shown to stereospecifically install the β-epoxide. nih.govnih.gov This enzyme exhibits a high degree of regio- and stereospecificity and can be used in chemoenzymatic strategies to produce the desired cryptophycin analogues. nih.govnih.gov The substrate tolerance of CrpE has been investigated, demonstrating its ability to accommodate variations in the cryptophycin structure. nih.gov

Protecting Group Strategies for Sensitive Functionalities

The successful total synthesis of cryptophycins relies heavily on the strategic use of protecting groups to mask reactive functionalities and prevent undesired side reactions. organic-chemistry.orgjocpr.com The choice of protecting groups is critical to ensure compatibility with various reaction conditions and to allow for selective deprotection at specific stages of the synthesis. organic-chemistry.org

In the synthesis of cryptophycin analogues, various protecting groups have been employed for the different building blocks (Units A, B, C, and D). For instance, in the synthesis of Unit A, a p-methoxybenzyl (PMB) group has been used to protect a hydroxyl group, which can be later removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are also common for protecting hydroxyl functionalities. nih.gov

For the amino acid components (Units B and C), standard peptide synthesis protecting groups are often utilized. The tert-butyloxycarbonyl (Boc) group is frequently used for the protection of amino groups and can be removed under acidic conditions, for example, with 4M HCl in dioxane. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, has also been employed. uni-tuebingen.de In instances where a monomethylated amino group is required in Unit B, the allyloxycarbonyl (Alloc) protecting group has proven suitable. beilstein-journals.orgresearchgate.net The Alloc group is stable under conditions used for Boc deprotection and can be selectively removed using palladium catalysis, such as Pd(PPh₃)₄ in the presence of a scavenger like morpholine. beilstein-journals.orgrsc.org

The carboxylic acid functionalities are often protected as esters, for example, methyl or benzyl (B1604629) esters. nih.govbeilstein-journals.org Benzyl esters can be deprotected via hydrogenolysis using H₂ over a palladium catalyst (H₂/Pd). nih.gov The strategic selection of these protecting groups allows for the sequential and controlled assembly of the different units to form the linear precursor of the cryptophycin macrocycle.

| Functional Group | Protecting Group | Deprotection Reagent/Condition | Reference |

| Hydroxyl | p-Methoxybenzyl (PMB) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | nih.gov |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBAF or acid | nih.gov |

| Amino | tert-Butyloxycarbonyl (Boc) | 4M HCl in Dioxane | nih.gov |

| Amino | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | uni-tuebingen.de |

| Amino (monomethylated) | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄, Morpholine | beilstein-journals.orgrsc.org |

| Carboxylic Acid | Benzyl (Bn) Ester | H₂, Pd/C | nih.gov |

| Carboxylic Acid | Allyl Ester | Pd(PPh₃)₄, Morpholine | rsc.org |

Semi-synthetic Derivatization Techniques

Semi-synthetic derivatization of naturally occurring or totally synthesized cryptophycins is a powerful strategy to generate novel analogues with potentially improved properties, such as enhanced stability, better tumor selectivity, or suitability for conjugation to delivery systems. google.comnih.govgoogle.com These modifications have targeted various parts of the cryptophycin scaffold, including Units A, B, C, and D.

One approach involves the modification of the epoxide in Unit A. For example, the epoxide can be converted to a carbon-carbon double bond. google.com Another strategy focuses on creating analogues with modified aromatic rings in Unit A. nih.gov

Modifications in Unit B have also been explored. For instance, analogues with a monomethylated or dimethylated amino group in place of the naturally occurring methoxy (B1213986) group in D-phenylalanine have been synthesized. beilstein-journals.org This was achieved by starting with D-phenylalanine, which was nitrated, esterified, and N-Boc protected. beilstein-journals.org The nitro group was then reduced to an amine, which could be further mono- or dimethylated. beilstein-journals.org

Unit D, which is natively leucic acid, has been identified as a promising site for modification, particularly for creating derivatives suitable for bioconjugation. nih.gov By introducing functional groups such as amino, carboxyl, or hydroxyl groups into the side chain of Unit D, the resulting cryptophycin analogues can be covalently attached to targeting moieties like antibodies. nih.govresearchgate.net For example, an allyl ester can be incorporated into the Unit D side chain, which can then be deprotected using a palladium catalyst to yield a free carboxylic acid, ready for conjugation. rsc.org

Chemoenzymatic approaches have also emerged as a versatile tool for generating cryptophycin analogues. nih.govnih.gov The cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) enzymes from the cryptophycin biosynthetic pathway can be used as biocatalysts to perform macrocyclization and epoxidation on synthetic precursors. nih.gov This strategy allows for the production of unnatural derivatives that might be difficult to access through purely chemical synthesis. nih.gov For example, various synthetic linear chain intermediates with modified Unit A aryl groups have been successfully cyclized using CrpTE. nih.gov

Structure Activity Relationship Sar Studies of Cryptophycin 3 Analogues

Systematic Modification of Cryptophycin (B1240208) Subunits

The cryptophycin scaffold is a 16-membered macrocyclic depsipeptide composed of four distinct building blocks: Unit A, an α,β-unsaturated δ-hydroxy acid; Unit B, a derivative of D-tyrosine; Unit C, a β-amino acid; and Unit D, an α-hydroxy acid. nih.govthieme-connect.de SAR studies have systematically explored modifications in each of these units to delineate their role in the potent antitumor activity of these compounds. core.ac.ukresearchgate.net

Unit A features a critical epoxide or chlorohydrin moiety, and its phenyl ring has been a key target for modification. acs.org The epoxide group is crucial for high potency, and its hydrolysis to a diol results in a significant reduction in cytotoxicity. core.ac.uk However, conversion of the epoxide to the corresponding chlorohydrins can retain or even enhance in vivo activity. core.ac.uk

Modifications to the phenyl ring of Unit A have also been explored. For instance, the introduction of para-alkoxymethyl groups on the phenyl ring of cryptophycin-52, an analogue of cryptophycin-1, resulted in compounds that retained cytotoxicity, even against multidrug-resistant (MDR) tumor cell lines. nih.govbeilstein-journals.org A trifluoromethyl-modified cryptophycin in Unit A also demonstrated high activity. nih.gov In contrast, some heterocyclic aryl group substitutions at this position have been investigated with variable results, with some analogues showing potent activity while others, like an isoxazole-containing analogue, exhibiting diminished potency. nih.gov

A summary of key modifications on Unit A and their effects is presented below:

| Modification on Unit A | Effect on Cytotoxicity | Reference(s) |

| Hydrolysis of epoxide to diol | 500-fold reduction in vitro | core.ac.uk |

| Conversion of epoxide to chlorohydrin | Retains or increases in vivo activity | core.ac.uk |

| para-Alkoxymethyl phenyl substituents | Retained cytotoxicity, including against MDR cells | nih.govbeilstein-journals.org |

| Trifluoromethyl substituent | Highly active in the low picomolar range | nih.gov |

| 4-methyl pyrazole (B372694) heterocycle | Maintained low picomolar activity without epoxide | nih.gov |

| Isoxazole heterocycle | Greatly diminished activity | nih.gov |

Unit B, a chlorinated O-methyl-D-tyrosine derivative, is another critical component for the high bioactivity of cryptophycins. nih.govnih.gov Modifications in this unit often lead to a significant decrease in cytotoxicity. core.ac.uknih.gov

The para-methoxy group and the meta-chloro substituent on the tyrosine ring are particularly important. nih.gov Replacing the para-methoxy group of cryptophycin-52 with a hydroxyl group led to a roughly tenfold decrease in cytotoxicity. nih.gov The loss of the meta-chloro substituent showed a similar trend. nih.gov Further functionalization of the hydroxyl group with ethylene (B1197577) glycol residues caused a further reduction in cytotoxicity, with the effect increasing with longer chain lengths. nih.gov

Conversely, replacing the para-methoxy group with an amino group showed a similar decrease in activity, but N,N-dimethylation of this amino group significantly increased cytotoxicity. researchgate.net This suggests that hydrophobic interactions in the binding pocket around Unit B are favorable. beilstein-journals.org Indeed, a strict correlation has been observed where cytotoxicity increases with the degree of methylation of the para-amino group. nih.govbeilstein-journals.org In contrast, replacing the 3-chloro-4-methoxyphenyl substituent with a pentafluorophenyl moiety resulted in a significant loss of activity. nih.gov

The following table summarizes the effects of various modifications on Unit B:

| Modification on Unit B | Effect on Cytotoxicity | Reference(s) |

| Replacement of para-methoxy with hydroxyl | ~10-fold decrease | nih.gov |

| Removal of meta-chloro substituent | Decreased activity | nih.gov |

| Functionalization of para-hydroxyl with ethylene glycol | Further decrease, dependent on chain length | nih.gov |

| Replacement of para-methoxy with amino group | Decreased activity | researchgate.net |

| N,N-dimethylation of para-amino group | Significant increase in cytotoxicity | researchgate.net |

| Replacement with pentafluorophenyl | Significant loss of activity | nih.gov |

Functionalized β²-amino acids have been incorporated into the cryptophycin structure, and many of these analogues have proven to be highly active against both sensitive and multidrug-resistant cancer cell lines. acs.org This indicates that some modifications in Unit C are well-tolerated and can be used to attach functional groups for conjugation without a complete loss of activity. nih.gov

Unit D, an α-hydroxy acid, has been identified as a promising site for modification, as it is believed to project out of the tubulin binding pocket. nih.govresearchgate.net This makes it a suitable location for attaching linkers for drug conjugates without drastically affecting the molecule's interaction with its target. nih.govresearchgate.net

Naturally occurring cryptophycins already show some variation in this unit, with isobutyl, sec-butyl, isopropyl, and n-propyl residues all leading to highly potent compounds. core.ac.uk Even a bulky neopentyl group was found to be as effective as the natural isobutyl residue in vivo. core.ac.uk

A versatile synthetic route has been developed to create an array of cryptophycin analogues with modifications in Unit D. researchgate.netnih.gov These analogues include a broad range of functional groups such as amino, hydroxy, carboxy, and sulfur-containing derivatives. researchgate.netnih.gov Several of these derivatives, particularly those with lipophilic groups that have low steric demand like alkylated amino groups, exhibit cytotoxicity in the low picomolar range and are effective against MDR tumor cells. researchgate.net

Exploration of Unit C Derivatives

Impact of Structural Alterations on Biological Potency

The extensive SAR studies have provided a clearer picture of how structural changes in the cryptophycin molecule correlate with its biological potency, particularly its cytotoxicity against cancer cells.

The cytotoxicity of cryptophycin analogues is highly sensitive to chemical modifications, though some positions are more tolerant of changes than others. beilstein-journals.org Generally, modifications that drastically alter the conformation of the 16-membered macrocycle lead to a significant loss of activity. researchgate.net

The epoxide in Unit A is a key electrophilic center, and its presence is generally required for maximal potency, although conversion to a chlorohydrin is also well-tolerated. core.ac.ukresearchgate.net The aromatic and substituent pattern of Unit B is crucial for binding, and most alterations here are detrimental. core.ac.uknih.gov Unit C modifications are tolerated to some extent, allowing for the introduction of functional groups. acs.org Unit D is the most amenable to modification, providing a handle for conjugation to targeting moieties. nih.govresearchgate.netnih.gov

A study of two new cryptophycin analogues revealed that both exhibited a broad range of cytotoxic activity in the micromolar range, with one compound being more effective than the other in most assays. nih.gov This highlights that even subtle changes can significantly impact biological activity. The high cytotoxicity of many cryptophycin analogues is often maintained in the picomolar range, making them potent payloads for targeted cancer therapies. beilstein-journals.org

Analysis of Lipophilicity and its Influence on Activity

The lipophilicity of cryptophycin analogues plays a complex and critical role in their biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications impacting a compound's lipophilicity can significantly alter its potency, water solubility, and susceptibility to multidrug resistance (MDR) mechanisms.

Initially, a key objective in the development of synthetic cryptophycin analogues was to enhance aqueous solubility to improve formulation for clinical applications. aacrjournals.org This often involved the introduction of hydrophilic groups. However, a delicate balance must be maintained. While incorporating hydrophilic functionalities like amines and hydroxyl groups can increase water solubility and, in some cases, potency, it can also render the analogues more susceptible to efflux by P-glycoprotein (P-gp), a key MDR transporter. aacrjournals.org This suggests that while increased polarity can be beneficial, it can also lead to reduced efficacy in resistant tumor cells. core.ac.uk

Conversely, increasing lipophilicity does not uniformly lead to enhanced activity. For instance, the simple addition of a lipophilic methyl group did not significantly alter the relative activity of an analogue in different cell lines. aacrjournals.org Furthermore, attempts to enhance lipophilicity and bioactivity through the synthesis of some fluorinated cryptophycins resulted in decreased activity against tumor cells, highlighting the nuanced effects of such structural changes.

Studies on analogues of cryptophycin-52's fragment A, where modifications were designed to improve aqueous solubility, revealed that several analogues with ionizable functional groups like amino or hydroxyl groups showed improved potency in drug-sensitive tumor models. nih.gov However, these same analogues lost their activity against Adriamycin-resistant tumor lines because they became better substrates for the P-gp efflux pump. aacrjournals.orgnih.gov This demonstrates a multifactorial relationship where the same structural changes that enhance solubility and potency can also increase susceptibility to resistance mechanisms. aacrjournals.org

The following table summarizes the effects of lipophilicity on the activity of selected cryptophycin analogues.

| Analogue/Modification | Effect on Lipophilicity | Impact on In Vitro Activity | Impact on MDR Cells | Reference(s) |

| Introduction of hydrophilic groups (amines, hydroxyls) | Decreased | Can increase potency in sensitive cells | Increased susceptibility to P-gp efflux | aacrjournals.orgcore.ac.uk |

| Addition of a methyl group | Increased | No significant change in relative activity | Not specified | aacrjournals.org |

| Some fluorinated analogues | Increased | Decreased activity | Not specified | |

| Fragment A analogues with ionizable groups | Decreased | Increased potency in sensitive cells | Loss of activity due to P-gp substrate activity | nih.gov |

| Alkylated amino groups in unit D | Increased | Low picomolar cytotoxicity | Retained efficacy | nih.gov |

Structural Elucidation of Tubulin-Cryptophycin Interactions

X-ray Crystallographic Analysis of Ligand-Tubulin Complexes

The precise interaction between cryptophycins and their molecular target, tubulin, has been significantly illuminated by X-ray crystallography. High-resolution crystal structures of tubulin in complex with cryptophycin derivatives have provided detailed insights into the binding mechanism, confirming and expanding upon earlier biochemical and modeling studies.

A landmark achievement in this area was the determination of a 2.2 Å resolution X-ray crystal structure of a potent cryptophycin derivative bound to the αβ-tubulin heterodimer. nih.govrcsb.orgnih.gov This high-resolution structure clarified conformational ambiguities present in a prior 3.3 Å resolution cryo-electron microscopy (cryo-EM) structure of cryptophycin-52 bound to tubulin. nih.govnih.gov The crystallographic data unambiguously defined the conformation of the ligand's cyclodepsipeptide scaffold in its bound state. nih.gov

The primary binding site for cryptophycin was identified at the maytansine (B1676224) site on the β-tubulin subunit. nih.gov The crystal structure revealed detailed atomic interactions, including two additional hydrogen bonds that were not observed in the earlier cryo-EM model. nih.gov These interactions are crucial for the high-affinity binding of cryptophycins to tubulin.

A surprising and significant finding from the X-ray crystallographic analysis was the discovery of a second, lower-affinity cryptophycin-binding site on β-tubulin. nih.govrcsb.org This novel site, termed the "βT5-loop site," is located between the maytansine and vinca (B1221190) sites and involves the T5-loop of β-tubulin. nih.govrcsb.org The T5-loop is a critical structural element involved in guanosine (B1672433) nucleotide exchange and the formation of longitudinal tubulin contacts in microtubules. rcsb.org Cryptophycins are the first natural ligands identified to bind to this new site, which was not observable in the cryo-EM structures of cryptophycin-induced tubulin rings due to occlusion by a neighboring tubulin dimer. nih.gov

Crystallographic studies have also provided a structural rationale for SAR findings. For instance, the analysis of a tubulin-bound cryptophycin complex confirmed that unit D of the cryptophycin molecule extends outward from the binding pocket. nih.govresearchgate.netresearchgate.net This orientation makes unit D amenable to modifications for creating drug conjugates without significantly compromising cytotoxicity. nih.govresearchgate.netresearchgate.net This structural insight has guided the synthesis of new analogues with functional groups for conjugation. nih.govrcsb.org

The table below summarizes key crystallographic data for tubulin-cryptophycin complexes.

| PDB ID | Complex | Resolution (Å) | Method | Key Findings | Reference(s) |

| 8R67 | Tubulin-cryptophycin derivative | 2.20 | X-ray Diffraction | High-resolution structure of cryptophycin at the maytansine site; discovery of a second binding site at the βT5-loop. | rcsb.orgnih.gov |

| 9FYD | Tubulin - cryptophycin-uD[Dab] complex | 2.30 | X-ray Diffraction | Confirmed that unit D is a suitable site for modification and conjugation. | rcsb.org |

Molecular Modeling and Docking Studies

In conjunction with experimental methods like X-ray crystallography, molecular modeling and docking studies have been instrumental in understanding the interaction between cryptophycins and tubulin. nih.govnih.gov These computational approaches have been used to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of new analogues.

Early docking studies, performed before high-resolution crystal structures were available, postulated that cryptophycins bind to the β-subunit of tubulin in a region overlapping with the vinca alkaloid binding site, often referred to as the 'peptide site'. core.ac.ukbeilstein-journals.org These models suggested that the methyl group of unit B was not directly involved in the tubulin interaction, providing a rationale for modifying this unit. beilstein-journals.org

More recent molecular dynamics simulations have complemented cryo-EM and X-ray crystallographic data. nih.gov These simulations have helped to characterize the conformational changes that occur in both α- and β-tubulin upon cryptophycin binding. nih.gov The binding of cryptophycin-52 and cryptophycin-1 at the tubulin inter-dimer interface, partially overlapping the maytansine site, induces significant curvature both within and between tubulin dimers, which is incompatible with the stable microtubule lattice. nih.gov These computational studies have highlighted distinct conformational changes in helices H8 and H10 of both α- and β-tubulin. nih.gov

Docking studies have also been employed to explain the varying affinities of newly synthesized cryptophycin analogues. beilstein-journals.org For example, in a study of unit B-modified analogues, the parent compound, cryptophycin-52, scored the highest in terms of binding affinity to β-tubulin. beilstein-journals.org The model identified three hydrogen bonds with key residues (Lys176, Val177, and Tyr210) in the vinca domain's peptide binding pocket. beilstein-journals.org In contrast, an analogue with a bulky triethylene glycol spacer showed a complete loss of activity, and docking studies provided a rationale for this observation. beilstein-journals.org The model indicated that while the benzyl (B1604629) group and epoxide of subunit A are directed into the binding pocket, modifications in unit B can significantly impact binding affinity through altered hydrogen bonding and hydrophobic interactions. beilstein-journals.org

Furthermore, computational methods have been used to explore the binding of various microalgae metabolites, including cryptophycins, to different protein targets. nih.govmdpi.com These studies utilize molecular docking to evaluate binding energies and predict potential inhibitory activity, demonstrating the broad applicability of these in-silico techniques. nih.govmdpi.com

SAR in Relation to Multidrug Resistance Phenotypes

Structural Features Affecting P-glycoprotein Substrate Activity

The efficacy of many anticancer agents is limited by multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). core.ac.uk Cryptophycins have garnered significant interest due to their high potency and ability to circumvent MDR in many cases. core.ac.ukmdpi.comnih.gov However, SAR studies reveal that specific structural features can influence whether a cryptophycin analogue is recognized and transported by P-gp.

Generally, cryptophycins are considered poor substrates for P-gp. mdpi.comresearchgate.net This property is attributed to several factors. The high affinity and stability of the cryptophycin-tubulin complex result in low intracellular concentrations of the free drug, making it less available for P-gp-mediated efflux. core.ac.uk Additionally, the relatively nonpolar nature of many cryptophycins contributes to their poor recognition by P-gp, which often prefers polar or amphiphilic substrates. core.ac.uk

However, modifications to the cryptophycin structure can alter this favorable characteristic. A key finding is that the introduction of polar, ionizable functional groups can render cryptophycin analogues better substrates for P-gp. aacrjournals.orgcore.ac.uk For example, SAR studies on fragment A of cryptophycin-52, aimed at improving aqueous solubility, showed that analogues containing amino or hydroxy groups had significantly reduced activity in P-gp-expressing MDR cell lines. aacrjournals.orgnih.gov These polar modifications, while increasing water solubility and sometimes potency in sensitive cells, inadvertently increased their recognition and transport by P-gp. aacrjournals.orgcore.ac.uk Amino-functionalized cryptophycins, in particular, exhibit high resistance factors in P-gp overexpressing cells. core.ac.uk

Conversely, maintaining a certain degree of lipophilicity and specific structural arrangements can help retain activity against MDR cells. The synthetic analogue cryptophycin-52, with methyl groups at R1 and R2, maintains high activity against MDR cells. core.ac.uk It is suggested that these methylations hinder binding to the P-gp efflux pump. The chlorohydrin derivatives of cryptophycins, such as cryptophycin-55 (B1255067), also retain significant in vitro activity against MDR cells. core.ac.uk

Modifications in unit D have also been explored. An allyl ester-modified analogue retained high activity against a P-gp-expressing MDR cell line, whereas an analogue with a free carboxylic acid in the same position was likely more susceptible to efflux. core.ac.uk This highlights that even distal modifications can impact P-gp substrate activity.

The following table summarizes the impact of structural features on P-gp substrate activity.

| Structural Feature/Modification | Effect on P-gp Substrate Activity | Impact on Efficacy in MDR Cells | Reference(s) |

| Parent cryptophycin structure (e.g., Cryptophycin-1, -52) | Poor substrate | High efficacy retained | core.ac.ukmdpi.com |

| Introduction of polar/ionizable groups (e.g., -NH2, -OH) | Increased substrate activity | Reduced efficacy | aacrjournals.orgcore.ac.uknih.gov |

| Methylation at R1 and R2 (as in Cryptophycin-52) | Reduced P-gp recognition | High efficacy retained | core.ac.uk |

| Chlorohydrin modification (e.g., Cryptophycin-55) | Poor substrate | High efficacy retained | core.ac.uk |

| Unit D modification to an allyl ester | Poor substrate | High efficacy retained | core.ac.uk |

Design Principles for Analogues with Retained Efficacy in MDR Cells

The development of cryptophycin analogues that maintain their potent cytotoxic activity in the face of multidrug resistance (MDR) is a key goal in medicinal chemistry. Based on extensive structure-activity relationship (SAR) studies, several design principles have emerged to guide the synthesis of such compounds.

A primary principle is to avoid the introduction of structural motifs that are strongly recognized by efflux pumps like P-glycoprotein (P-gp). As polar and amphiphilic compounds are often good substrates for P-gp, a crucial strategy is to limit the incorporation of highly polar or ionizable functional groups, especially if they are not essential for tubulin binding. core.ac.uk While features like amino and hydroxyl groups were initially explored to enhance water solubility, they were found to convert the cryptophycin scaffold into a better P-gp substrate, thereby reducing efficacy in resistant cells. aacrjournals.orgcore.ac.uk

Specific structural modifications have proven effective in retaining anti-MDR activity.

Chlorohydrin Formation: Converting the epoxide moiety in unit A to the corresponding chlorohydrin (e.g., cryptophycin-55 from cryptophycin-52) often leads to analogues with retained or even enhanced in vivo activity against MDR tumors. core.ac.uk These chlorohydrins are thought to convert back to the active epoxide form under physiological conditions. researchgate.net

Stable Ester Analogues: To improve stability and solubility while retaining activity, stable glycinate (B8599266) ester analogues of the chlorohydrins, such as cryptophycin-249 (the glycinate of cryptophycin-8), have been developed. researchgate.net Cryptophycin-249 and cryptophycin-309 (B1253346) are considered promising second-generation candidates due to their improved stability, water solubility, and efficacy against MDR tumors. nih.govresearchgate.net